
1-(2-Sulfosulfanylethylamino)octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfosulfanylethylamino)octadecane is a chemical compound with the molecular formula C20H43NO3S2 and a molecular weight of 409.69 g/mol. It is characterized by the presence of a sulfosulfanyl group attached to an ethylamino chain, which is further connected to an octadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfosulfanylethylamino)octadecane typically involves the reaction of octadecylamine with a sulfosulfanyl ethylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being conducted in large reactors. The purification process may include additional steps such as recrystallization and distillation to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Sulfosulfanylethylamino)octadecane undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids under the influence of strong oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions with halides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2-Sulfosulfanylethylamino)octadecane has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1-(2-Sulfosulfanylethylamino)octadecane involves its interaction with biological membranes. The sulfosulfanyl group can disrupt the lipid bilayer, leading to increased membrane permeability. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Sulfosulfanylethylamino)octadecane is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective as a surfactant compared to its shorter-chain analogs . This increased hydrophobicity also contributes to its superior performance in applications such as drug delivery and antimicrobial coatings .
Properties
CAS No. |
929-47-5 |
|---|---|
Molecular Formula |
C20H43NO3S2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)octadecane |
InChI |
InChI=1S/C20H43NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25-26(22,23)24/h21H,2-20H2,1H3,(H,22,23,24) |
InChI Key |
ZPIZOEMTEYVDGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
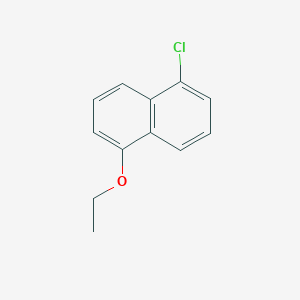
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)


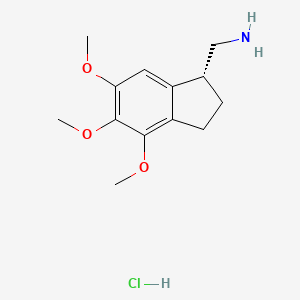
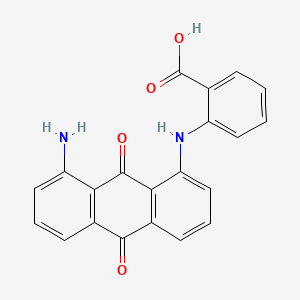
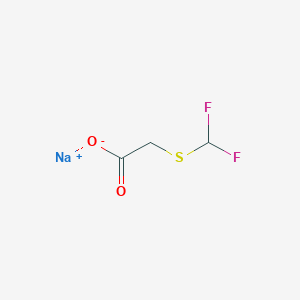
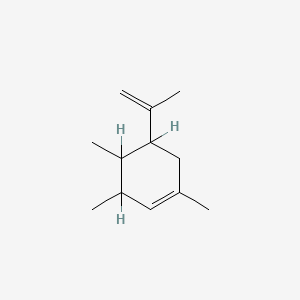

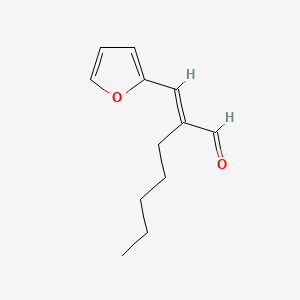
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)

